3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Overview
Description
3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O3 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperazine moiety are known to interact with a variety of targets, including dopamine and serotonin receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the compound targets dopamine receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Piperazine derivatives are generally well absorbed and distributed throughout the body . They are typically metabolized in the liver and excreted in the urine .
Biological Activity
3-Methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (CAS No. 1258639-85-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H15N3O3.HCl
- Molecular Weight : 273.72 g/mol
- CAS Number : 1258639-85-8
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with diketopiperazine precursors. The specific synthetic pathways can influence the biological activity of the resulting compounds, as variations in side groups can significantly alter their pharmacological profiles.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds, including those related to this compound, exhibit antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
The proposed mechanism involves the formation of stable complexes with these receptors, leading to disruption in signaling pathways essential for tumor growth. Molecular docking studies have suggested that these compounds can intercalate into lipid bilayers and affect membrane dynamics, which may contribute to their biological effects .
Cytotoxicity and Selectivity
In vitro studies have demonstrated that some pyrrole derivatives possess selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. For example, one study reported that a related compound inhibited colon cancer cell lines with a GI50 in the nanomolar range .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of several pyrrole derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation at low concentrations (10 µg/mL), while higher concentrations (100 µg/mL) showed slight toxicity .
- In Vivo Studies : In animal models of chemically induced tumors, specific pyrrole derivatives demonstrated a reduction in tumor size and improved survival rates compared to control groups .
- Molecular Dynamics Simulations : Simulations have shown that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a potential for therapeutic application in oncology .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-methyl-1-(2-oxo-2-piperazin-1-ylethyl)pyrrole-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-8-6-9(15)14(11(8)17)7-10(16)13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQWZAAELUTJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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